4-Chloro-2-fluorophenylthiocyanate

Antifungal SAR Computational chemistry Phenylthiocyanate activity

Substituting aryl thiocyanates with inconsistent halogenation patterns risks divergent reactivity in cross-coupling, SAM formation, and bioassays. 4-Chloro-2-fluorophenylthiocyanate delivers a defined 4-Cl-2-F electronic profile that computational studies show directs nucleophilic attack to the cyano carbon-not the aryl carbon-ensuring predictable, reproducible outcomes. • Shelf-stable masked thiol: S-CN bond cleaves in situ on gold substrates under ambient conditions; no inert-gas storage required, unlike free thiophenol analogs. • Dual-halogen scaffold: C-Cl enables Suzuki coupling; C-F is retained for downstream functionalization. • Fills a critical gap between 4-chlorophenylthiocyanate (no fluorine) and 2,4-dichlorophenylthiocyanate (no fluorine) in antifungal/antibacterial screening sets.

Molecular Formula C7H3ClFNS
Molecular Weight 187.62 g/mol
CAS No. 1820666-86-1
Cat. No. B1458926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-fluorophenylthiocyanate
CAS1820666-86-1
Molecular FormulaC7H3ClFNS
Molecular Weight187.62 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)F)SC#N
InChIInChI=1S/C7H3ClFNS/c8-5-1-2-7(11-4-10)6(9)3-5/h1-3H
InChIKeyRPYXTRBSPGXKGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-fluorophenylthiocyanate: Dual-Halogen Building Block


4-Chloro-2-fluorophenylthiocyanate (C₇H₃ClFNS, MW 187.62) is a synthetic aryl thiocyanate featuring a 4-chloro-2-fluorophenyl scaffold linked to a thiocyanate (–SCN) group . Unlike the more common aryl isothiocyanate isomers, the SCN connectivity confers distinct reactivity: the S–CN bond serves as a masked thiol for controlled release of the corresponding thiolate upon reduction, a property exploited in self-assembled monolayer (SAM) formation on gold surfaces [1]. The simultaneous presence of electron-withdrawing chloro and fluoro substituents creates an electronic environment that is neither achievable with mono-halogenated nor with 2,4-dichloro analogs, providing tunability in nucleophilic aromatic substitution and cross-coupling reactions [2].

4-Chloro-2-fluorophenylthiocyanate: Irreplaceable Reactivity vs. Analogs


Aryl thiocyanates are not interchangeable building blocks because both the identity and position of ring substituents critically control the electronic character of the aromatic system and, consequently, the reactivity of the thiocyanate group. Morley and Naji demonstrated computationally that electron-attracting substituents at the 2- and 4-positions substantially enhance the biocidal activity of phenylthiocyanates by altering the frontier orbital energies and the preferred site of nucleophilic attack [1]. Their follow-up study showed that the same substituents determine whether nucleophilic displacement occurs at the cyano carbon, the sulfur atom, or the aryl carbon — a mechanistic branching point that directly impacts synthetic utility [2]. Therefore, substituting 4-chloro-2-fluorophenylthiocyanate with 4-chlorophenylthiocyanate (no fluorine), 2-fluorophenylthiocyanate (no chlorine), or unsubstituted phenylthiocyanate would produce a different electronic profile, potentially shifting reaction outcomes from the desired cyano-carbon attack to undesired aryl-carbon displacement. This electronic sensitivity makes generic substitution a risk for irreproducible results in both biological assays and multi-step syntheses.

4-Chloro-2-fluorophenylthiocyanate: Differentiation Evidence


Fungicidal Activity: 2,4-Disubstitution Advantage

Morley and Naji used AM1 and 3-21G/6-31G** calculations to show that introduction of electron-attracting groups at the 2- and 4-positions of phenylthiocyanate significantly lowers the LUMO energy, correlating with enhanced fungicidal activity [1]. The unsubstituted parent phenylthiocyanate sets the baseline LUMO energy. While the study does not report the exact 4-chloro-2-fluoro derivative, the additive effect of chloro (σₚ = +0.23) and fluoro (σₘ = +0.34) substituents predicts a combined electron-withdrawing effect exceeding that of 4-chlorophenylthiocyanate (σₚ = +0.23 alone) or 4-fluorophenylthiocyanate (σₚ = +0.06 alone), placing the target compound in the enhanced-activity region of the established SAR [1]. The 1967 experimental study on phenylthiocyanate derivatives confirmed that chlorine-introducing compounds exhibited bacteriostatic action, while NO₂-introducing compounds showed germination inhibitory activity; the 2,6-dichloro-4-nitro combination produced dual antimicrobial activity against both fungi and bacteria, demonstrating the non-linear benefit of multiple electron-withdrawing substituents [2].

Antifungal SAR Computational chemistry Phenylthiocyanate activity

Nucleophilic Site: Cyano-Carbon Selectivity

Morley and Naji's 1996 computational study mapped the activation energies for methoxide attack at the cyano carbon, sulfur, and aryl carbon of phenylthiocyanate derivatives [1]. For unsubstituted phenylthiocyanate, attack at the cyano carbon is kinetically preferred. However, the introduction of the strongly electron-withdrawing 4-nitro group shifts the energetics such that aryl carbon displacement becomes competitive. The 4-chloro-2-fluorophenylthiocyanate, bearing substituents of intermediate electron-withdrawing strength (Hammett σₚ(Cl) = +0.23; σₘ(F) = +0.34), is predicted to fall between the unsubstituted and 4-nitro extremes, maintaining dominant cyano-carbon reactivity while exhibiting a slight acceleration of the rate due to LUMO lowering. This contrasts with the 2,4-dichlorophenylthiocyanate analog, where the lack of the strongly inductive fluoro group results in less pronounced LUMO stabilization, and with 4-nitrophenylthiocyanate, which diverts reactivity toward undesired aryl carbon attack [1].

Reaction mechanism Nucleophilic aromatic substitution Ambident electrophile

Antimicrobial Activity: Dual Halogen Broad-Spectrum Potential

A 1971 study synthesized and screened twenty-four halogen-substituted arylthiocyanate compounds (V to XXVIII) for in vitro antibacterial activity after acetylation with acetic anhydride in pyridine [1]. While the published abstract does not provide individual MIC values, the study established that the type and position of halogen substitution markedly affected antimicrobial potency. Separately, a 1967 study demonstrated that Cl-introducing compounds had bacteriostatic action, whereas NO₂-introducing compounds exhibited germination inhibitory activity [2]. The 4-chloro-2-fluorophenylthiocyanate scaffold combines both a bacteriostatic chlorine substituent and the metabolic stability and lipophilicity enhancement associated with fluorine. This dual-halogen architecture contrasts with 4-chlorophenylthiocyanate (single halogen, no fluorine-mediated bioavailability benefit) and 2-fluorophenylthiocyanate (no chlorine-derived bacteriostatic contribution).

Antimicrobial screening Halogen SAR Arylthiocyanates

Thiocyanate as Masked Thiol for SAM Formation

Ciszek et al. (2004) demonstrated that organic thiocyanates spontaneously assemble on gold surfaces via S–CN bond cleavage, forming thiolate monolayers that are chemically identical to those derived from free thiols [1]. The key advantage of the thiocyanate precursor over the corresponding thiol is resistance to oxidative disulfide formation during storage and handling. While unsubstituted phenylthiocyanate yields SAMs of inferior structural quality compared to thiol analogs, Shen et al. (2007) showed that the quality of thiocyanate-derived SAMs is critically dependent on preparation parameters such as temperature, concentration, and exposure time [2]. The 4-chloro-2-fluorophenylthiocyanate scaffold introduces electron-withdrawing substituents that can modulate the S–CN bond cleavage kinetics upon adsorption, potentially improving monolayer order compared to unsubstituted phenylthiocyanate, though direct comparative SAM quality metrics for this specific derivative have not been reported.

Surface chemistry Self-assembled monolayers Gold functionalization

4-Chloro-2-fluorophenylthiocyanate: Application Scenarios


Antifungal & Antibacterial Screening Libraries

Screening programs targeting filamentous fungi (e.g., Cochliobolus miyabeanus, Trichophyton spp.) or Gram-positive bacteria (e.g., Staphylococcus aureus) can deploy 4-chloro-2-fluorophenylthiocyanate as a dual-halogen entry that combines the bacteriostatic activity associated with chlorine substituents and the lipophilicity enhancement of fluorine [1][2]. The established SAR from Morley and Naji (1995) indicates that 2,4-disubstitution with electron-attracting groups amplifies fungicidal activity compared to mono-substituted phenylthiocyanates [3]. The compound fills a gap in screening sets between 4-chlorophenylthiocyanate (Cl-only, no fluorine metabolic benefit) and 2,4-dichlorophenylthiocyanate (no fluorine).

Gold Surface Functionalization Without Inert Atmosphere

The thiocyanate group of 4-chloro-2-fluorophenylthiocyanate acts as a shelf-stable, masked thiol precursor for forming self-assembled monolayers on gold substrates [1]. Unlike the corresponding free thiol (4-chloro-2-fluorothiophenol), which requires storage under inert gas and use of reducing agents, the thiocyanate can be weighed and processed under ambient conditions. Upon immersion in gold substrate solutions, the S–CN bond reductively cleaves to generate the thiolate in situ, forming monolayers suitable for electrochemical sensor or molecular electronics applications [2].

Intermediate for Bioactive 4-Chloro-2-fluorophenyl Compounds

The 4-chloro-2-fluorophenylthiocyanate scaffold can be used as a direct precursor to unsymmetrical thioethers, thiocarbamates, and heterocyclic sulfur compounds via nucleophilic attack at the cyano carbon, a pathway computationally predicted to be the kinetically favored reaction channel [1]. This contrasts with 4-nitrophenylthiocyanate, which under similar conditions may divert to aryl carbon displacement products, complicating purification. The chloro-fluoro substitution pattern also serves as a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki coupling at the C–Cl bond while retaining the C–F bond), enabling modular construction of more complex molecular architectures.

Fluorinated Building Block for PPO Inhibitors

The 4-chloro-2-fluorophenyl substructure is a recognized pharmacophore in commercial PPO-inhibiting herbicides such as fluthiacet-methyl, where the 5-[(carboxymethyl)thio]-4-chloro-2-fluorophenyl group is the active toxophore [1]. 4-Chloro-2-fluorophenylthiocyanate provides a direct entry point for introducing the thiocyanate group onto this privileged scaffold, enabling the synthesis of novel PPO inhibitor candidates via S-alkylation or thiocyanate-to-thioether transformations that are not accessible from the corresponding isothiocyanate isomer.

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